Lipophilicity (LogP) Differentiation: 2-Chloro vs. Unsubstituted Benzamido Analogs
Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate exhibits a computed LogP of 3.44 (ChemScene) to 4.24 (Fluorochem), compared with the unsubstituted benzamido analog methyl 3-benzamidothiophene-2-carboxylate (CAS 79128-70-4), which has a predicted LogP of approximately 2.8–3.0 (estimated from the absence of the chlorine atom, which contributes ~0.7–0.9 to LogP based on the Hansch π constant for aromatic chlorine) [1]. The introduction of the ortho-chlorine atom increases lipophilicity by approximately 0.5–1.4 log units, corresponding to a 3- to 25-fold increase in the octanol-water partition coefficient . This difference is large enough to meaningfully affect membrane permeability and non-specific protein binding in biological assays .
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.44 (ChemScene) or 4.24 (Fluorochem) |
| Comparator Or Baseline | Methyl 3-benzamidothiophene-2-carboxylate (CAS 79128-70-4): estimated LogP ≈ 2.7–3.0 (no chlorine; Hansch π = 0.71 for aromatic Cl) |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.4 (3- to 25-fold increase in partition coefficient) |
| Conditions | Computational prediction; no experimental shake-flask LogP data available for either compound |
Why This Matters
A LogP difference of ≥0.5 units is sufficient to alter membrane permeability and non-specific binding in cell-based assays, making the 2-chloro compound a meaningfully distinct chemical probe from the unsubstituted benzamido analog.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. (Hansch π constant for aromatic Cl = 0.71). View Source
